2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide
CAS No.: 920407-90-5
Cat. No.: VC5018418
Molecular Formula: C21H20FN3O3
Molecular Weight: 381.407
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920407-90-5 |
|---|---|
| Molecular Formula | C21H20FN3O3 |
| Molecular Weight | 381.407 |
| IUPAC Name | 2-ethoxy-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide |
| Standard InChI | InChI=1S/C21H20FN3O3/c1-2-27-19-6-4-3-5-17(19)21(26)23-13-14-28-20-12-11-18(24-25-20)15-7-9-16(22)10-8-15/h3-12H,2,13-14H2,1H3,(H,23,26) |
| Standard InChI Key | AFYJDIMSQFGTIX-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Introduction
Similar Compounds
Compounds with similar structures, such as those containing pyridazine or fluorophenyl groups, often exhibit interesting pharmacological properties. For example, pyridazine derivatives are known for their anti-inflammatory and antimicrobial activities .
Synthesis Methods
The synthesis of 2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide would likely involve multiple steps, including:
-
Step 1: Preparation of the pyridazin-3-yl core, potentially through condensation reactions.
-
Step 2: Introduction of the fluorophenyl group via cross-coupling reactions.
-
Step 3: Formation of the ether linkage and attachment of the benzamide moiety.
Biological Activities
Compounds with similar structures have shown potential as:
-
Anti-inflammatory Agents: Pyridazine derivatives have been explored for their anti-inflammatory properties .
-
Antimicrobial Agents: Fluorophenyl-containing compounds can exhibit antimicrobial activity .
Materials Science Applications
In materials science, such compounds might be used in the development of new polymers or as components in organic electronics due to their structural complexity and potential for modification.
Research Findings and Data
Given the lack of specific data on 2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide, we can look at similar compounds for insights:
| Compound Type | Biological Activity | Synthesis Method |
|---|---|---|
| Pyridazine Derivatives | Anti-inflammatory, antimicrobial | Condensation reactions, cross-coupling |
| Fluorophenyl Compounds | Antimicrobial, anticancer | Cross-coupling, nucleophilic substitution |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume